1-Acetyl-3-hydroxyazetidine-3-carboxylic acid
Description
Properties
CAS No. |
331000-19-2 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-acetyl-3-hydroxyazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-2-6(11,3-7)5(9)10/h11H,2-3H2,1H3,(H,9,10) |
InChI Key |
NEKOZZCOLIDLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine-3-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to yield the desired product . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-acetyl-3-oxoazetidine-3-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Scientific Research Applications
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid has diverse applications across various scientific disciplines:
1. Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing complex heterocyclic compounds and peptidomimetics, which are essential in drug design .
2. Biology
- Bioactive Molecule : Investigated for its potential antimicrobial and anticancer properties. Preliminary studies indicate it may inhibit the growth of certain bacteria and fungi .
3. Medicine
- Drug Development : Explored as a scaffold for designing new therapeutic agents targeting specific diseases, particularly those related to metabolic disorders .
4. Industry
- Advanced Materials Production : Utilized in creating polymers and coatings due to its unique chemical properties .
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
1. In Vitro Studies
- In vitro assays demonstrated effective inhibition of various cancer cell lines, including prostate and breast cancer cells. This effect was linked to the inhibition of ACC, leading to reduced lipid synthesis essential for cancer cell proliferation .
2. Animal Models
- In vivo studies using rodent models indicated that administration resulted in significant reductions in body weight and fat accumulation when compared to control groups on high-fat diets, suggesting its utility in managing obesity-related conditions .
3. Toxicity Assessments
Mechanism of Action
The mechanism of action of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-acetyl-3-hydroxyazetidine-3-carboxylic acid with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Comparison
Notes:
- The acetyl group in the target compound offers intermediate lipophilicity compared to bulkier acyl groups (e.g., butyryl) or aromatic protectors (e.g., Cbz), balancing solubility and membrane permeability .
- Hydroxyl groups enhance hydrogen-bonding capacity, critical for interactions in biological systems or crystallization .
Research Findings and Trends
- Synthetic Efficiency: Modified Bücherer-Strecker techniques enable high-yield production of azetidine analogs, such as 1-Aminocyclobutane[11C]carboxylic acid (55% yield) .
- Structural Innovations: Cyclobutane-fused azetidines (e.g., CAS 2168916-14-9) introduce conformational constraints, improving receptor binding in drug candidates .
Biological Activity
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 331000-19-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its molecular formula is CHNO, with a molecular weight of approximately 159.14 g/mol. The presence of an acetyl group, hydroxyl group, and carboxylic acid group contributes to its reactivity and interactions with biological systems .
The compound's mechanism of action primarily involves its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly targeting metabolic pathways involved in microbial growth and cancer cell proliferation. The binding affinity to these targets allows for modulation of their activity, which can be beneficial in therapeutic contexts .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : It has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer metabolism, potentially reducing tumor growth .
- Enzyme Inhibition : The compound acts as an inhibitor for acetyl-CoA carboxylase (ACC), which is crucial in fatty acid synthesis. This inhibition may have implications for treating metabolic disorders such as obesity and dyslipidemia .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Azetidine-2-carboxylic acid | Similar azetidine ring but lacks acetyl group | Different functional groups affecting reactivity |
| 1-Acetyl-3-azetidinol | Hydroxyl group instead of carboxylic acid | Variations in biological activity due to functional differences |
| 2-Acetylpyrrolidine | Five-membered ring structure | Different ring size alters chemical properties |
The unique combination of functional groups in this compound imparts distinctive reactivity patterns and potential biological activities not found in other similar compounds .
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism was linked to the inhibition of ACC, leading to reduced lipid synthesis essential for cancer cell proliferation .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in significant reductions in body weight and fat accumulation when compared to control groups on high-fat diets. These findings suggest its potential utility in managing obesity-related conditions .
- Toxicity Assessments : Toxicological evaluations indicate that this compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development as a pharmaceutical agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-acetyl-3-hydroxyazetidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves coupling azetidine derivatives with acetyl and hydroxyl groups using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane. For example, EDCI/HOBt-mediated coupling of Boc-protected intermediates followed by deprotection with TFA has been effective for structurally related azetidine-carboxylic acids . Optimization should focus on reaction time (6–15 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) ensures product isolation.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., PubChem data for analogous azetidine derivatives) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
- HPLC : Assess purity using reversed-phase C18 columns with UV detection at 210–254 nm.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm hydrogen-bonding patterns .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store the compound at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the acetyl group or oxidation of the hydroxyl moiety. Stability tests under varying pH (4–9) and temperature (4–40°C) are recommended. For analogs like azetidine-3-carboxylic acid, degradation occurs above 40°C or in aqueous solutions with pH extremes .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what strategies resolve enantiomeric ambiguity?
- Methodological Answer : Enantiomers can be separated using chiral HPLC (e.g., Chiralpak IA/IB columns) or synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries). Biological assays (e.g., enzyme inhibition or cell viability) should compare R/S configurations. Computational docking (AutoDock Vina) predicts binding affinities to target proteins, while NOESY NMR identifies spatial arrangements of substituents .
Q. What mechanistic insights explain contradictory data in the compound’s biological activity across different cell lines?
- Methodological Answer : Contradictions may arise from cell-specific metabolic pathways or off-target effects. Conduct:
- Metabolomic Profiling : LC-MS/MS to track compound degradation or metabolite formation.
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment.
- Dose-Response Studies : Compare IC values across cell lines (e.g., cancer vs. normal) to assess selectivity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity using tools like Schrodinger’s Maestro.
- MD Simulations : Analyze binding stability to target proteins (e.g., 50-ns trajectories in GROMACS).
- ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and minimize toxicity .
Q. What experimental protocols mitigate challenges in characterizing the compound’s reactive intermediates during synthesis?
- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., acyloxyborane intermediates in EDCI couplings). Quench aliquots at timed intervals for LC-MS analysis. For unstable intermediates, low-temperature (–78°C) trapping with cryogenic reactors is advised .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Methodological Answer : Reconcile differences by:
- Solvent Effect Modeling : Include implicit/explicit solvent models (e.g., COSMO-RS) in DFT calculations.
- Experimental Validation : Measure logP (shake-flask method) and pKa (potentiometric titration) under controlled conditions.
- Error Analysis : Compare PubChem/DFT data with experimental values to refine computational parameters .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Refer to GHS guidelines for azetidine analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
